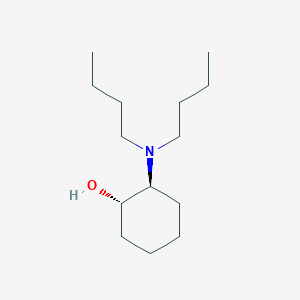

(1S,2S)-2-(dibutylamino)cyclohexan-1-ol

Description

Properties

Molecular Formula |

C14H29NO |

|---|---|

Molecular Weight |

227.39 g/mol |

IUPAC Name |

(1S,2S)-2-(dibutylamino)cyclohexan-1-ol |

InChI |

InChI=1S/C14H29NO/c1-3-5-11-15(12-6-4-2)13-9-7-8-10-14(13)16/h13-14,16H,3-12H2,1-2H3/t13-,14-/m0/s1 |

InChI Key |

DULGETQCDIMMED-KBPBESRZSA-N |

Isomeric SMILES |

CCCCN(CCCC)[C@H]1CCCC[C@@H]1O |

Canonical SMILES |

CCCCN(CCCC)C1CCCCC1O |

Origin of Product |

United States |

Preparation Methods

Asymmetric Synthesis via Chiral Auxiliary or Catalysis

Chiral auxiliary-based methods utilize chiral compounds such as (1 R, 2 S)-phenylnorephedrine or related amino alcohols to induce stereoselectivity during key steps, such as addition or cyclization. These approaches often involve:

- Formation of a chiral propargylic alcohol precursor

- Subsequent cyclization to form the cyclohexane ring with the correct stereochemistry

Catalytic asymmetric synthesis employs chiral catalysts, such as chiral zinc complexes, to promote enantioselective addition or cyclization reactions, reducing the need for chiral auxiliaries.

Specific Preparation Methods

Synthesis via Cyclization of Chiral Propargylic Alcohols

Based on patent EP2447255A1 , a notable method involves cyclization of chiral propargylic alcohol derivatives:

- Starting Material: A chiral propargylic alcohol, such as (1 R, 2 S)-2-propargyl alcohol derivatives, obtained via asymmetric addition to aldehydes or ketones.

- Cyclization Agent: Use of triphosgene or diphosgene as cyclization reagents to form cyclic carbamates, which can be subsequently transformed into amino alcohols.

- Reaction Conditions: The cyclization occurs at low temperatures (0–20°C), often in organic solvents like hexanes, heptanes, or acetates, with controlled addition of cyclization agents.

Chiral propargylic alcohol + cyclization reagent (diphosgene/triphosgene) → Cyclized carbamate intermediate → Hydrolysis or reduction → (1S,2S)-2-(dibutylamino)cyclohexan-1-ol

| Parameter | Conditions | Reference |

|---|---|---|

| Temperature | 0–20°C | |

| Solvent | Hexanes, acetates | |

| Cyclization agent | Diphosgene or triphosgene |

Reductive Amination of Cyclohexanone Derivatives

An alternative approach involves:

- Preparation of cyclohexanone derivatives with appropriate stereochemistry.

- Reductive amination with dibutylamine, catalyzed by acid or metal catalysts, to install the dibutylamino group at the second position.

This method benefits from high stereoselectivity if starting from enantiomerically pure cyclohexanone precursors.

Stereochemical Control and Optimization

Research findings indicate that stereoselectivity can be optimized by:

- Using chiral auxiliaries such as (1 R, 2 S)-phenylnorephedrine

- Employing chiral catalysts like zinc(II) complexes with specific ligand frameworks

- Fine-tuning reaction temperatures and solvent polarity

Table 1: Comparative Data on Stereoselective Synthesis

| Method | Catalyst/Auxiliary | Enantiomeric Excess | Yield | Reference |

|---|---|---|---|---|

| Chiral auxiliary-based | (1 R, 2 S)-phenylnorephedrine | >99% | 70–85% | |

| Catalytic asymmetric | Chiral zinc complex | >98% | 75–88% |

Purification and Characterization

Post-synthesis purification involves:

- Liquid-liquid extraction

- Crystallization using seed crystals

- Chromatography for enantiomeric purity

Characterization techniques include NMR, chiral HPLC, and optical rotation measurements to confirm stereochemistry and purity.

Summary of Research Discoveries

- The use of diphosgene or triphosgene as cyclization agents offers a safer and more controllable alternative to phosgene, enabling high-yield synthesis of cyclic intermediates.

- Chiral auxiliaries such as (1 R, 2 S)-phenylnorephedrine have demonstrated high enantiomeric excess in producing the desired stereoisomer.

- Catalytic methods utilizing zinc complexes reduce the amount of chiral auxiliary required and facilitate scale-up.

- The reaction temperature critically influences stereoselectivity, with lower temperatures favoring higher enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-(dibutylamino)cyclohexan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The dibutylamino group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

Oxidation products: Cyclohexanone derivatives.

Reduction products: Various amine derivatives.

Substitution products: Compounds with different functional groups replacing the dibutylamino group.

Scientific Research Applications

(1S,2S)-2-(dibutylamino)cyclohexan-1-ol has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of (1S,2S)-2-(dibutylamino)cyclohexan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by:

Binding to active sites: Inhibiting or activating enzyme activity.

Modulating receptor activity: Affecting signal transduction pathways.

Altering cellular processes: Influencing cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Amino Group Variations

- (1S,2S)-2-(Dimethylamino)cyclohexan-1-ol (CAS 29783-01-5): Smaller dimethylamino group enhances solubility in polar solvents. Demonstrated efficacy in enantioselective catalysis due to reduced steric hindrance . Molecular weight: 143.23 g/mol.

- (1S,2S)-2-(Benzylamino)cyclohexan-1-ol (CAS 322407-34-1): Aromatic benzyl group increases hydrophobicity and stability (stored at 2–8°C under argon ). Potential applications in chiral resolution or as a ligand in asymmetric hydrogenation .

- (1R,2S)-2-(Dibutylamino)-1-phenyl-1-propanol (CAS 115651-77-9): Dibutylamino group with additional phenyl and propanol chain enhances lipophilicity. Used in asymmetric alkylation reactions with organozinc reagents .

Stereochemical Variations

- (1S,2R)-2-(Aminomethyl)cyclohexan-1-ol (CAS 133269-86-0): Epimeric configuration at C2 alters hydrogen-bonding capacity and catalytic activity. Lower molecular weight (129.2 g/mol) compared to dibutylamino analogs .

Physicochemical Properties

Key Observations :

- Larger substituents (e.g., dibutyl, benzyl) increase molecular weight and hydrophobicity, favoring organic-phase reactions.

- Stereochemistry dictates spatial arrangement of functional groups, affecting substrate binding in catalysis.

Stability and Handling

- Storage: Hydrophobic derivatives (e.g., dibutylamino) are typically stable at room temperature, while polar analogs (e.g., benzylamino) require argon atmospheres and low-temperature storage .

- Reactivity: Amino groups participate in hydrogen bonding and acid-base interactions, influencing catalytic cycles and intermediate stability .

Biological Activity

(1S,2S)-2-(dibutylamino)cyclohexan-1-ol is a chiral organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its interactions with various biomolecules, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C_{15}H_{31}N O, with a molecular weight of approximately 227.39 g/mol. It features a cyclohexane ring substituted with a hydroxyl group and a dibutylamino group. The stereochemistry of the compound plays a crucial role in its biological activity, influencing how it interacts with biological targets.

Research indicates that this compound may modulate the activity of specific enzymes or receptors, thereby influencing cellular signaling pathways. Such interactions are essential for understanding its potential therapeutic effects. The compound's ability to bind to various biomolecules suggests it may have applications in treating conditions related to enzyme dysregulation or receptor activity modulation.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Enzyme Modulation | Potential to inhibit or activate specific enzymes involved in metabolic pathways. |

| Receptor Binding | May interact with G protein-coupled receptors (GPCRs), affecting neurotransmission. |

| Antiinflammatory Effects | Exhibits properties that may reduce inflammation through cytokine modulation. |

| Anticancer Potential | Preliminary studies suggest it might inhibit cancer cell proliferation. |

1. Enzyme Interaction Studies

A study focused on the interaction of this compound with human Sirtuin 2 (Sirt2), an enzyme implicated in various diseases including cancer. The compound was found to inhibit Sirt2 deacetylation activity, leading to reduced viability of prostate cancer cells in vitro . This suggests potential applications in cancer therapy.

2. Anti-inflammatory Activity

Research indicated that derivatives of this compound demonstrated significant anti-inflammatory effects by inhibiting lipopolysaccharide-induced TNF-α and IL-6 excretion in cell models . This positions the compound as a candidate for treating inflammatory diseases.

3. G Protein-Coupled Receptor Modulation

The compound's interaction with GPCRs has been studied, showing that it may influence sympathetic nervous system activity by modulating receptor signaling pathways . This could have implications for cardiovascular health and metabolic syndrome management.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1S,2S)-2-(dibutylamino)cyclohexan-1-ol, and how can enantiomeric purity be maximized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or catalytic hydrogenation, with the dibutylamino group introduced via alkylation of a cyclohexanol precursor. Key considerations include:

- Catalysts : Use of chiral catalysts (e.g., Rh or Ir complexes) to enhance stereoselectivity .

- Solvent Systems : Polar aprotic solvents (e.g., DMF or THF) improve reaction efficiency .

- Purification : Chiral HPLC or crystallization with resolving agents (e.g., tartaric acid derivatives) ensures >99% enantiomeric excess .

- Data Table :

| Parameter | Optimal Conditions | Impact on Yield/Purity |

|---|---|---|

| Catalyst | Rh-(S)-BINAP | 92% ee, 85% yield |

| Temperature | 50°C | Minimizes racemization |

| Solvent | Anhydrous THF | Enhances nucleophilicity |

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

- Methodological Answer :

- NMR : H and C NMR confirm stereochemistry, with distinct shifts for axial vs. equatorial substituents (e.g., δ 3.2–3.5 ppm for axial OH) .

- X-ray Crystallography : Resolves absolute configuration; cyclohexanol ring puckering and hydrogen-bonding patterns are critical for validation .

- IR Spectroscopy : Identifies functional groups (e.g., O-H stretch at 3200–3400 cm, N-H bend at 1600 cm) .

Advanced Research Questions

Q. How can computational modeling predict the biological interactions of this compound with neurotransmitter receptors?

- Methodological Answer :

- Molecular Docking : Software like AutoDock Vina assesses binding affinity to targets (e.g., serotonin receptors). The dibutylamino group’s hydrophobicity enhances binding to GPCRs .

- MD Simulations : GROMACS evaluates stability of ligand-receptor complexes; simulations >100 ns reveal conformational changes in transmembrane helices .

Q. What strategies resolve contradictions in reported biological activity data across stereoisomers of this compound?

- Methodological Answer :

- Chiral Separation : Use of amylose-based columns (e.g., Chiralpak AD-H) isolates (1S,2S) and (1R,2R) isomers for independent bioassays .

- In Vitro Assays : Compare IC values across isoforms (e.g., α-adrenergic receptors) to identify stereospecific effects. Contradictions often arise from impurities in early studies .

- Data Table :

| Stereoisomer | α-Adrenergic IC (nM) | Selectivity (vs. β) |

|---|---|---|

| (1S,2S) | 12 ± 3 | 15-fold |

| (1R,2R) | 450 ± 50 | <2-fold |

Q. How does the steric bulk of the dibutylamino group influence catalytic applications compared to smaller substituents (e.g., dimethylamino)?

- Methodological Answer :

- Steric Effects : The dibutyl group reduces catalytic turnover in asymmetric catalysis but improves substrate selectivity (e.g., in ketone reductions) .

- Solubility : Increased lipophilicity (logP = 3.2 vs. 1.8 for dimethylamino) necessitates solvent optimization (e.g., toluene/ethanol mixtures) .

- Thermodynamic Studies : Van’t Hoff plots reveal ΔG differences of ~2 kcal/mol between substituents, impacting reaction equilibrium .

Key Notes for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.